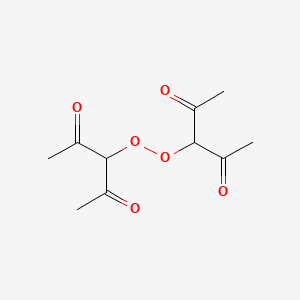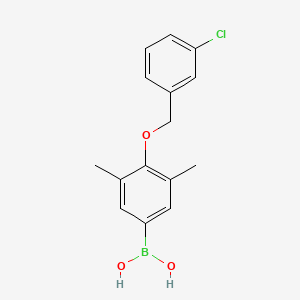![molecular formula C5H10ClNSi B1591509 3-[Chloro(dimethyl)silyl]propanenitrile CAS No. 18163-33-2](/img/structure/B1591509.png)
3-[Chloro(dimethyl)silyl]propanenitrile
Descripción general
Descripción
3-[Chloro(dimethyl)silyl]propanenitrile, also known as DMCSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-[Chloro(dimethyl)silyl]propanenitrile has been widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in various organic transformations, including nucleophilic addition, substitution, and cyclization reactions. 3-[Chloro(dimethyl)silyl]propanenitrile is also used as a protecting group for amines and alcohols in organic synthesis.
In the field of biochemistry, 3-[Chloro(dimethyl)silyl]propanenitrile is used as a fluorescent probe to study the conformational changes of proteins and nucleic acids. It is also used as a labeling reagent for mass spectrometry analysis of proteins and peptides.
In pharmacology, 3-[Chloro(dimethyl)silyl]propanenitrile is used as a pharmacophore for the development of new drugs. It has been shown to have antitumor and antimicrobial activities and is being investigated as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-[Chloro(dimethyl)silyl]propanenitrile is not fully understood, but it is believed to act as a nucleophile in various reactions. It can also act as a Lewis acid catalyst in some reactions. In biochemistry, 3-[Chloro(dimethyl)silyl]propanenitrile interacts with proteins and nucleic acids through electrostatic and hydrophobic interactions, leading to conformational changes that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
3-[Chloro(dimethyl)silyl]propanenitrile has been shown to have low toxicity and is generally considered safe for laboratory use. However, it can cause skin and eye irritation and should be handled with care. In biochemistry, 3-[Chloro(dimethyl)silyl]propanenitrile can affect the conformation and function of proteins and nucleic acids, leading to changes in their biochemical and physiological properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Chloro(dimethyl)silyl]propanenitrile is a versatile reagent that can be used in various organic transformations and biochemical assays. It is easy to synthesize and purify and has a high yield. However, it is not suitable for some reactions, such as those involving strong acids or bases, and can cause unwanted side reactions in some cases.
Direcciones Futuras
There are many potential future directions for the use of 3-[Chloro(dimethyl)silyl]propanenitrile in scientific research. Some of these include:
1. Development of new drugs based on the pharmacophore of 3-[Chloro(dimethyl)silyl]propanenitrile.
2. Investigation of the mechanism of action of 3-[Chloro(dimethyl)silyl]propanenitrile in various reactions.
3. Development of new labeling reagents for mass spectrometry analysis of proteins and peptides.
4. Study of the conformational changes of proteins and nucleic acids using 3-[Chloro(dimethyl)silyl]propanenitrile as a fluorescent probe.
5. Investigation of the potential antimicrobial activity of 3-[Chloro(dimethyl)silyl]propanenitrile against drug-resistant bacteria.
Conclusion:
In conclusion, 3-[Chloro(dimethyl)silyl]propanenitrile is a versatile reagent that has gained significant attention in scientific research due to its unique properties. It is widely used in various fields of research, including organic chemistry, biochemistry, and pharmacology. 3-[Chloro(dimethyl)silyl]propanenitrile has many potential future directions for research, and its use is expected to grow in the coming years.
Propiedades
IUPAC Name |
3-[chloro(dimethyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNSi/c1-8(2,6)5-3-4-7/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXEXDBVNIIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563339 | |
| Record name | 3-[Chloro(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Chloro(dimethyl)silyl]propanenitrile | |
CAS RN |
18163-33-2 | |
| Record name | 3-[Chloro(dimethyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




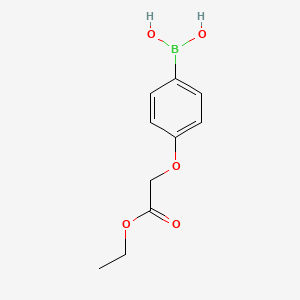

![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)

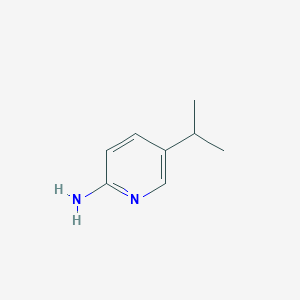


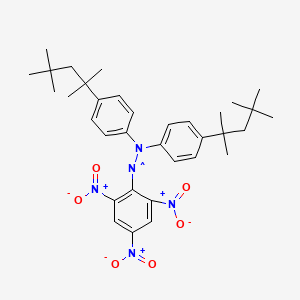
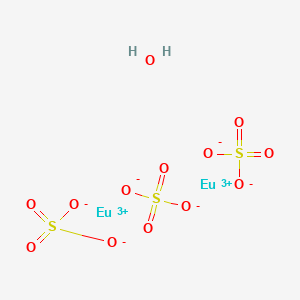
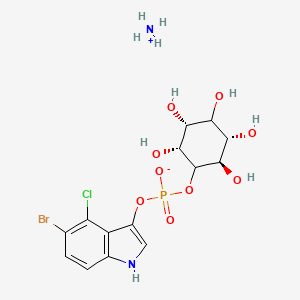
![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
